molecular formula C16H22O4 B1596288 bis (tert-Butyl) isophthalate CAS No. 33813-32-0

bis (tert-Butyl) isophthalate

Cat. No.: B1596288
CAS No.: 33813-32-0
M. Wt: 278.34 g/mol
InChI Key: JCBDRGVENJADNA-UHFFFAOYSA-N
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Description

Bis (tert-Butyl) isophthalate is an organic compound with the molecular formula C16H22O4. It is a diester derived from isophthalic acid and tert-butyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis (tert-Butyl) isophthalate typically involves the esterification of isophthalic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: Bis (tert-Butyl) isophthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isophthalic acid and tert-butyl alcohol.

    Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the exchange of the tert-butyl group with another alkyl group.

    Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation under harsh conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as titanium alkoxides or sodium alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Isophthalic acid and tert-butyl alcohol.

    Transesterification: New esters with different alkyl groups.

    Oxidation: Isophthalic acid derivatives.

Scientific Research Applications

Bis (tert-Butyl) isophthalate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polyesters and other polymers, providing enhanced thermal stability and mechanical properties.

    Materials Science: This compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to improve durability and resistance to environmental factors.

    Biological Studies: In biological research, this compound can serve as a model compound for studying ester hydrolysis and other biochemical processes.

    Industrial Applications: It is employed in the production of plasticizers, which are added to polymers to increase their flexibility and workability.

Mechanism of Action

The mechanism of action of bis (tert-Butyl) isophthalate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, leading to the formation of isophthalic acid and tert-butyl alcohol. These reactions are facilitated by the presence of catalysts that lower the activation energy required for bond cleavage.

Comparison with Similar Compounds

    Dimethyl Isophthalate: Another diester of isophthalic acid, but with methyl groups instead of tert-butyl groups.

    Diethyl Isophthalate: Similar to bis (tert-Butyl) isophthalate but with ethyl groups.

    Dibutyl Isophthalate: Contains butyl groups instead of tert-butyl groups.

Uniqueness: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the thermal stability of the compound. This makes it particularly useful in applications requiring high-temperature resistance and durability.

Properties

IUPAC Name

ditert-butyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-8-7-9-12(10-11)14(18)20-16(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBDRGVENJADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330315
Record name bis (tert-Butyl) isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33813-32-0
Record name NSC243724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis (tert-Butyl) isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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